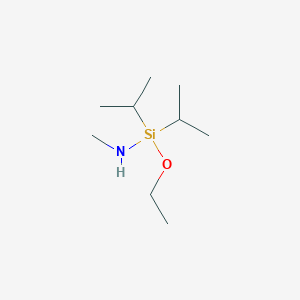
2,2'-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of two benzofuran units connected by a 1,4-phenylene bridge, with methoxy groups at the 4 and 7 positions of each benzofuran ring
準備方法
The synthesis of 2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) can be achieved through several synthetic routes. One common method involves the condensation of 4,7-dimethoxybenzofuran with 1,4-dibromobenzene in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs.
化学反応の分析
2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction typically targets the benzofuran rings, converting them into dihydrobenzofurans.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups act as activating groups, facilitating substitution at the ortho and para positions relative to the methoxy groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
科学的研究の応用
2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it a valuable component in the development of new materials for electronic devices.
作用機序
The mechanism of action of 2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
類似化合物との比較
2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) can be compared with other similar compounds, such as:
2,2’-(1,4-Phenylene)bis(4,7-dihydroxy-1-benzofuran): This compound has hydroxyl groups instead of methoxy groups, which can significantly alter its chemical and biological properties.
2,2’-(1,4-Phenylene)bis(4,7-dimethyl-1-benzofuran):
2,2’-(1,4-Phenylene)bis(4,7-dichloro-1-benzofuran):
The uniqueness of 2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) lies in its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
864670-93-9 |
|---|---|
分子式 |
C26H22O6 |
分子量 |
430.4 g/mol |
IUPAC名 |
2-[4-(4,7-dimethoxy-1-benzofuran-2-yl)phenyl]-4,7-dimethoxy-1-benzofuran |
InChI |
InChI=1S/C26H22O6/c1-27-19-9-11-21(29-3)25-17(19)13-23(31-25)15-5-7-16(8-6-15)24-14-18-20(28-2)10-12-22(30-4)26(18)32-24/h5-14H,1-4H3 |
InChIキー |
GERCSEGWJDKTBE-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=C(OC2=C(C=C1)OC)C3=CC=C(C=C3)C4=CC5=C(C=CC(=C5O4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B14188283.png)


![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)


![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)
![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)






